molecular formula C15H22N2O4 B2440483 5-cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide CAS No. 2175978-99-9

5-cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide

Cat. No. B2440483
CAS RN: 2175978-99-9
M. Wt: 294.351
InChI Key: GZPLHPGJIBCXMV-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide is a novel compound that has garnered significant attention in the scientific community due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Herbicidal Activity

A study on N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides, closely related to 5-cyclopropyl-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)isoxazole-3-carboxamide, revealed significant herbicidal activity. The research demonstrated that these compounds, synthesized from 5-cyclopropylisoxazole-4-carboxylic acid, exhibited effective inhibition against specific weeds, surpassing conventional herbicides in some cases. This suggests potential agricultural applications for such isoxazole derivatives (Sun et al., 2020).

Inhibition of Carbonic Anhydrase

Another study highlighted the synthesis of isoxazole-containing sulfonamides, which showed potent inhibition of carbonic anhydrase II and VII. These enzymes are targets for treating conditions like glaucoma and neuropathic pain. The isoxazole compounds synthesized in this study, related to the structure , were effective inhibitors, suggesting their potential therapeutic applications (Altug et al., 2017).

Antitumor Properties

Isoxazole derivatives have been investigated for their antitumor properties. For example, certain isoxazole-carboxamide compounds have shown potential as broad-spectrum antitumor agents, indicating the relevance of this chemical structure in oncological research. These studies suggest that modifications of the isoxazole ring, similar to the compound , could lead to effective antitumor treatments (Stevens et al., 1984).

properties

IUPAC Name

5-cyclopropyl-N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c18-7-8-20-15(5-1-2-6-15)10-16-14(19)12-9-13(21-17-12)11-3-4-11/h9,11,18H,1-8,10H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZPLHPGJIBCXMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)C2=NOC(=C2)C3CC3)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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